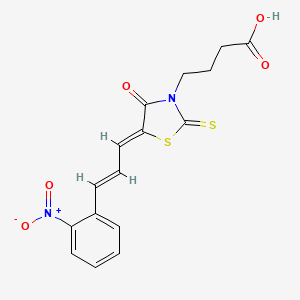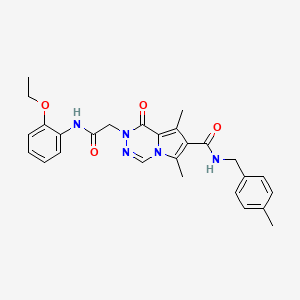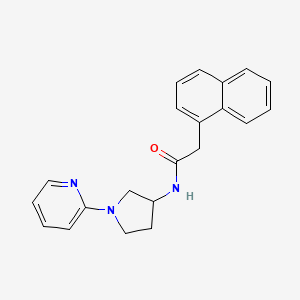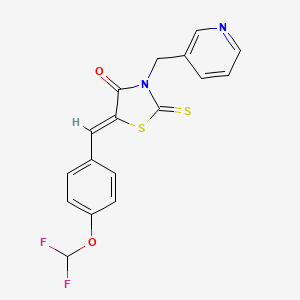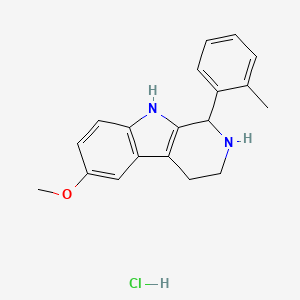
6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, also known as harmine hydrochloride, is a beta-carboline alkaloid that is found in several plant species. It has been used in traditional medicine for centuries and has gained attention in recent years due to its potential therapeutic effects.
Mécanisme D'action
Harmine hydrochloride acts as a reversible inhibitor of monoamine oxidase A (MAO-A), which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, which can lead to improved mood, cognitive function, and memory.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. It has also been shown to increase the activity of the enzyme protein kinase A (PKA), which is involved in the regulation of cellular processes such as metabolism and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic at high doses, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in the treatment of addiction. Additionally, further research is needed to determine the optimal dosage and administration method for 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride in humans.
In conclusion, 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride is a beta-carboline alkaloid that has potential therapeutic effects. Its well-established mechanism of action and ease of synthesis make it an attractive compound for lab experiments. Future research on 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride may lead to the development of new treatments for a variety of diseases and conditions.
Méthodes De Synthèse
Harmine hydrochloride can be synthesized from 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, which is extracted from the seeds of the Peganum harmala plant. The synthesis involves the conversion of 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride to harmaline, followed by the reaction of harmaline with hydrochloric acid to form 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
Harmine hydrochloride has been studied extensively for its potential therapeutic effects. It has been found to have anti-cancer, anti-inflammatory, and anti-depressant properties. It has also been shown to improve cognitive function and memory. Harmine hydrochloride has been used in research on the treatment of Parkinson's disease, Alzheimer's disease, and addiction.
Propriétés
IUPAC Name |
6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-12-5-3-4-6-14(12)18-19-15(9-10-20-18)16-11-13(22-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOOUXROCNOFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
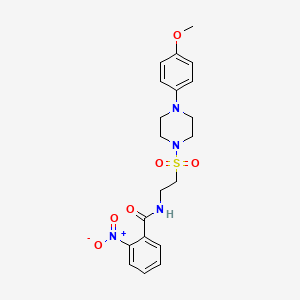
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)
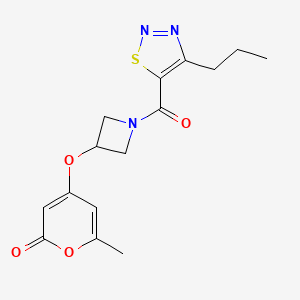
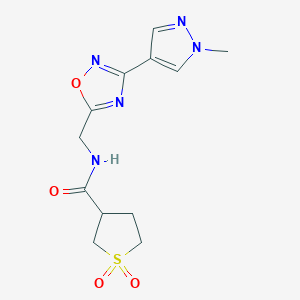
![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)
